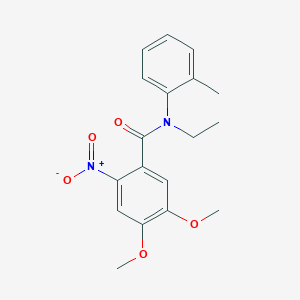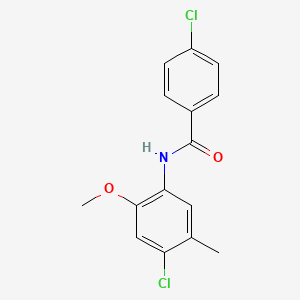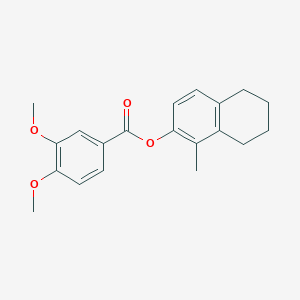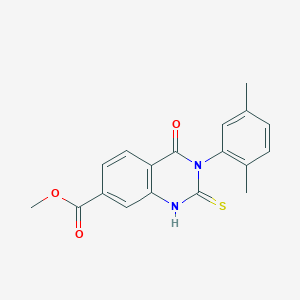
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline, also known as BMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives and has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline is not fully understood. However, studies have suggested that this compound exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and regulating the expression of various inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and activate various signaling pathways involved in cell death. This compound has also been shown to regulate the expression of genes involved in oxidative stress and inflammation. In addition, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing significant harm to cells or animals. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Furthermore, the role of this compound in regulating immune responses and its potential use in the treatment of autoimmune diseases warrants further investigation.
Métodos De Síntesis
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline can be synthesized through a multi-step process that involves the reaction of 2-methyl-8-nitroquinoline with benzylpiperidine in the presence of a reducing agent, followed by methylation of the resulting intermediate. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17-15-22(24-23-20(17)9-6-10-21(23)26-2)25-13-11-19(12-14-25)16-18-7-4-3-5-8-18/h3-10,15,19H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHHOVPFWGSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)